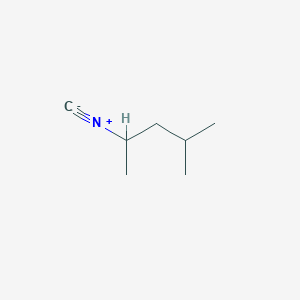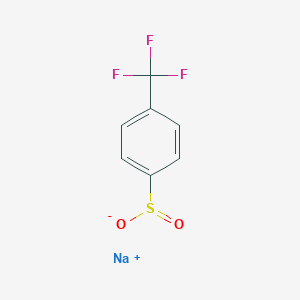
2-Isocyano-4-methylpentane
Vue d'ensemble
Description
2-Isocyano-4-methylpentane is an organic compound characterized by the presence of an isocyano group (-N≡C) attached to a carbon chain. This compound is part of the isocyanide family, known for their unique reactivity and applications in various fields of science, including chemistry, biology, and materials science .
Méthodes De Préparation
The synthesis of 2-Isocyano-4-methylpentane typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method uses phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is efficient, providing high yields and purity . Industrial production methods often involve large-scale synthesis using similar dehydration techniques, ensuring scalability and safety .
Analyse Des Réactions Chimiques
2-Isocyano-4-methylpentane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include isocyanates, amines, and substituted isocyanides .
Applications De Recherche Scientifique
2-Isocyano-4-methylpentane has a wide range of applications in scientific research:
Chemistry: It is used in multicomponent reactions (MCRs) such as the Ugi reaction, which is valuable for synthesizing complex molecules.
Biology: Its unique reactivity makes it useful in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the synthesis of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Isocyano-4-methylpentane involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to form covalent bonds with various molecular targets. For example, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways . The isocyano group can also interact with proteins and other macromolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
2-Isocyano-4-methylpentane can be compared with other isocyanides such as 2,2,4-Trimethylpentane and 2-Methylpentane. While these compounds share the isocyano functional group, this compound is unique due to its specific carbon chain structure, which influences its reactivity and applications
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique reactivity and ability to participate in diverse chemical reactions make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in innovative ways.
Propriétés
IUPAC Name |
2-isocyano-4-methylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)5-7(3)8-4/h6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNSVDIGOCZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2R,3S,5Z,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B7881346.png)
